4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
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Overview
Description
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant area of research involves the synthesis and characterization of polypyridine ruthenium(II) complexes, which can potentially include compounds with similar structural features to the queried chemical. These complexes have been explored for their photochemical properties, demonstrating that ligands can be photochemically expelled and replaced, suggesting potential applications in photochemical reactions and materials science (Bonnet et al., 2003).
Heterocyclic Synthesis
Research on acetoacetanilides has led to the development of methods for synthesizing various fused heterocyclic compounds, indicating that similar methodologies could be applied to the synthesis of compounds with the queried chemical structure for potential use in materials science or pharmaceutical research (Harb et al., 2006).
Metal-assisted Reactions
Studies on metal-assisted electrocyclic reactions have highlighted the potential for synthesizing complex organic molecules, including those with pyridine and triazine units, which are structurally related to the queried compound. These findings could be relevant for the development of novel catalysts or materials (Pal et al., 2000).
Molecular Docking and Biological Activity
Research into the synthesis and biological activity of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides has shown potential applications in inhibiting tyrosinase and melanin, pointing towards uses in dermatological treatments. These studies include molecular docking and dynamic simulations to understand the interaction with biological targets (Raza et al., 2019).
Cyclometalated Complexes
Investigations into cyclometalated platinum(II) acetylide complexes offer insights into their structure, electrochemistry, and photophysics. These studies could inform the development of novel materials for optoelectronic applications, hinting at the broader utility of compounds related to the queried chemical (Schneider et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .
Mode of Action
This compound acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . It binds to the receptor and activates it, leading to a series of downstream effects. The compound is significantly more THR-β selective than earlier analogues .
Biochemical Pathways
The activation of the THR-β receptor by this compound primarily affects the lipid metabolism pathways in the liver . The beneficial effects on lipid levels are primarily due to its action at the THR-β .
Pharmacokinetics
It has been reported that the compound showed efficacy in a preclinical model at doses that showed no impact on the central thyroid axis .
Result of Action
The activation of the THR-β receptor by this compound leads to beneficial effects on lipid levels . In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .
Biochemical Analysis
Biochemical Properties
It is known to be a highly selective thyroid hormone receptor β agonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in thyroid hormone signaling .
Cellular Effects
Given its role as a thyroid hormone receptor β agonist, it may influence cell function by modulating thyroid hormone signaling pathways . This could potentially impact gene expression and cellular metabolism .
Molecular Mechanism
As a thyroid hormone receptor β agonist, it likely binds to this receptor and modulates its activity . This could lead to changes in gene expression and cellular function .
Metabolic Pathways
Given its role as a thyroid hormone receptor β agonist, it may interact with enzymes or cofactors involved in thyroid hormone metabolism .
Properties
IUPAC Name |
4-(6-oxo-3-phenylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-4-9-17(14-16)25-19(28)10-5-13-27-20(29)12-11-18(26-27)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMADJFKGJLBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.